molecular formula C29H35NO5 B12418006 Antiviral agent 19

Antiviral agent 19

カタログ番号: B12418006
分子量: 477.6 g/mol
InChIキー: YBVRDYYPMSHRIF-JFKJDLBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antiviral agent 19 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza virus, and hepatitis C virus. The compound is part of a class of antiviral agents that target specific viral proteins or enzymes, thereby preventing the virus from replicating and spreading within the host.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and acylating agents.

    Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and reduce costs.

化学反応の分析

Types of Reactions

Antiviral agent 19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens, alkyl halides, or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antiviral properties.

科学的研究の応用

Antiviral agent 19 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on viral replication and its potential as a therapeutic agent against viral infections.

    Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating viral diseases such as COVID-19, influenza, and hepatitis C.

    Industry: Employed in the development of antiviral coatings and materials for use in healthcare settings to prevent the spread of infections.

作用機序

Antiviral agent 19 exerts its effects by targeting specific viral proteins or enzymes essential for viral replication. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include viral polymerases, proteases, and entry receptors. The inhibition of these targets disrupts the viral life cycle, leading to a reduction in viral load and alleviation of symptoms.

類似化合物との比較

Antiviral agent 19 is compared with other similar compounds, such as remdesivir, favipiravir, and molnupiravir. While all these compounds exhibit antiviral activity, this compound is unique in its broad-spectrum efficacy and specific molecular targets. Similar compounds include:

    Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.

    Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA-dependent RNA polymerase.

    Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

This compound stands out due to its unique structure and mechanism of action, making it a promising candidate for further development and clinical use.

特性

分子式

C29H35NO5

分子量

477.6 g/mol

IUPAC名

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-quinolin-8-yloxyoxolan-2-one

InChI

InChI=1S/C29H35NO5/c1-18-9-12-24-28(2,14-13-25(32)29(24,3)17-31)21(18)11-10-20-23(16-34-27(20)33)35-22-8-4-6-19-7-5-15-30-26(19)22/h4-8,10,15,21,23-25,31-32H,1,9,11-14,16-17H2,2-3H3/b20-10+/t21-,23+,24+,25-,28+,29+/m1/s1

InChIキー

YBVRDYYPMSHRIF-JFKJDLBZSA-N

異性体SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O

正規SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。